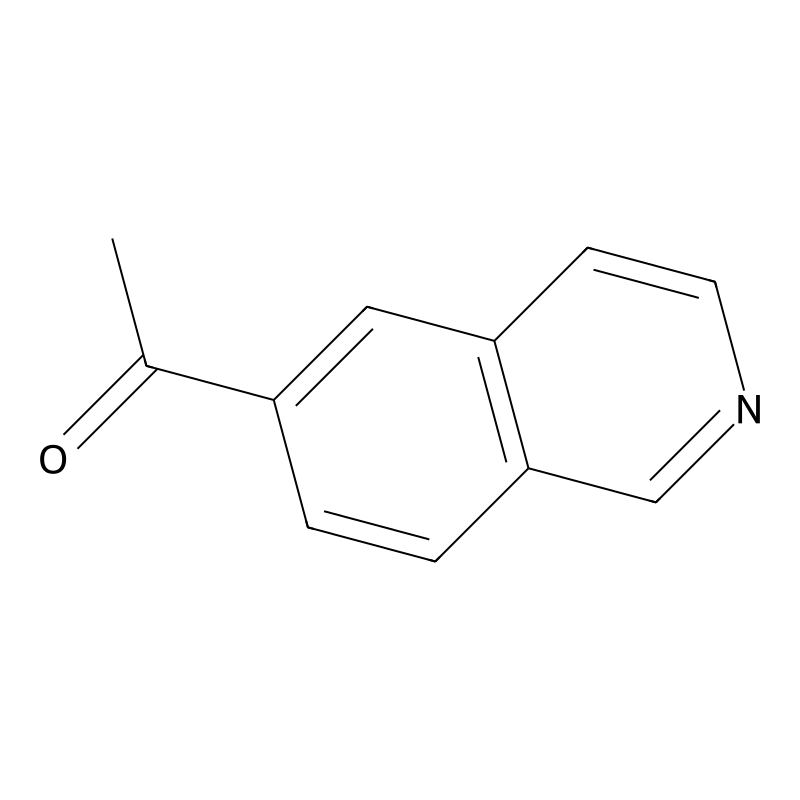1-(Isoquinolin-6-YL)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Isoquinolin-6-YL)ethanone is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific application of 1-(Isoquinolin-6-YL)ethanone is in the synthesis of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .
- Field: Organic Chemistry
- Application: 1-(Isoquinolin-6-YL)ethanone is used in the synthesis of quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields .
- Method: The synthesized molecules were screened for their efficacy against the typical drugs in the market .
- Results: The results of these studies were not available in the sources I found .
- Field: Pharmaceutical Research
- Application: 1-(Isoquinolin-6-YL)ethanone is used in pharmaceutical research due to its potential therapeutic effects .
- Method: The compound is used in the development of new drugs and therapies .
- Results: The results of these studies were not available in the sources I found .
Synthesis of Quinolinyl-Pyrazoles
Pharmaceutical Research
- Field: Chemical Synthesis
- Application: 1-(Isoquinolin-6-YL)ethanone is used as a chemical intermediate in the synthesis of other complex molecules .
- Method: The specific methods of application or experimental procedures depend on the target molecule being synthesized .
- Results: The results or outcomes obtained were not available in the sources I found .
- Field: Pharmacokinetics
- Application: 1-(Isoquinolin-6-YL)ethanone has been studied for its pharmacokinetic properties, including its GI absorption, BBB permeant, and lipophilicity .
- Method: The compound is used in the development of new drugs and therapies .
- Results: The results of these studies were not available in the sources I found .
Chemical Intermediates
Pharmacokinetics Research
1-(Isoquinolin-6-YL)ethanone is an organic compound classified within the isoquinoline family, characterized by its unique structure that features an ethanone group attached to the sixth position of the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. Its molecular formula is C11H9NO, and it has a molecular weight of approximately 171.20 g/mol. The compound is known for its ability to inhibit cytochrome P450 1A2, an important enzyme involved in drug metabolism, thus influencing various biochemical pathways and therapeutic outcomes .
- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
- Reduction: Reduction processes can convert the ethanone group into alcohols or other reduced forms.
- Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring, enhancing its chemical diversity.
The biological activity of 1-(Isoquinolin-6-YL)ethanone is primarily attributed to its role as a cytochrome P450 1A2 inhibitor. This inhibition affects the metabolism of numerous drugs and endogenous compounds, which can lead to altered pharmacokinetics and pharmacodynamics. Additionally, the compound has been shown to influence cell signaling pathways related to oxidative stress and apoptosis, indicating potential therapeutic implications in conditions characterized by these processes .
The synthesis of 1-(Isoquinolin-6-YL)ethanone can be achieved through several methods:
- Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of isoquinoline with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to prevent side reactions.
- Alternative Methods: Industrial production may utilize continuous flow reactors for enhanced yield and purity. Additionally, metal-free oxidative cross-coupling techniques have been explored to improve efficiency while minimizing environmental impact .
Due to its biological properties, 1-(Isoquinolin-6-YL)ethanone finds applications in various fields:
- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting cytochrome P450 enzymes.
- Research: Utilized in studies investigating oxidative stress and apoptosis mechanisms.
- Chemical Industry: Serves as an intermediate in the synthesis of more complex organic compounds and materials .
Research on 1-(Isoquinolin-6-YL)ethanone has highlighted its interactions with various biomolecules, particularly enzymes involved in drug metabolism. Its role as a CYP1A2 inhibitor suggests significant implications for drug-drug interactions and personalized medicine approaches. The compound's ability to cross the blood-brain barrier also raises interest in its potential neuropharmacological effects .
1-(Isoquinolin-6-YL)ethanone can be compared with other isoquinoline derivatives based on structural and functional similarities:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(Isoquinolin-1-YL)ethanone | Ethanone group at the first position of isoquinoline | Different metabolic profile due to position change |
| 2-Bromo-1-(isoquinolin-6-YL)ethanone | Bromo substituent present | Enhanced reactivity due to bromine atom |
| 1-(Isoquinolin-4-YL)ethanone | Ethanone group at the fourth position | Variation in biological activity compared to 6-position |
| Quinoline derivatives | Similar core structure but with different substituents | Differences in reactivity and biological effects |
The uniqueness of 1-(Isoquinolin-6-YL)ethanone lies in its specific substitution pattern at the sixth position of the isoquinoline ring, which significantly influences its chemical reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and application in various scientific domains .








